N-(3-chlorophenyl)-2-sulfanylacetamide
Overview
Description
“N-(3-chlorophenyl)-2-sulfanylacetamide” is likely a compound containing a sulfanyl group (-SH) attached to an acetamide group (CH3CONH-) which is further attached to a 3-chlorophenyl group (a phenyl ring with a chlorine atom at the 3rd position). It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure .
Synthesis Analysis
While the exact synthesis process for “this compound” is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a phenyl ring attached to an acetamide group with a sulfanyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions take place .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial and Thrombolytic Activities
- N-(3-chlorophenyl)-2-sulfanylacetamide derivatives exhibit notable antibacterial and thrombolytic activities. A study synthesized various derivatives and found that certain compounds, particularly 7c, demonstrated potent inhibition of bacterial strains with low toxicity. Compounds 7a, 7b, and 7f also showed significant thrombolytic activity, making them potential candidates for cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).
Vibrational Spectroscopic Analysis and Antiviral Activity
- Vibrational spectroscopic techniques have been applied to study this compound derivatives. This research contributes to understanding their molecular structure and potential antiviral applications. For instance, the vibrational signatures of these molecules were characterized using Raman and Fourier transform infrared spectroscopy, aiding in the study of their antiviral properties (Mary et al., 2022).
Anticancer Evaluation
- Some this compound derivatives have been synthesized and evaluated for their anticancer activities. For example, a study synthesized 4-arylsulfonyl-1,3-oxazoles and tested them against various cancer cell lines. One derivative, in particular, showed significant activity against CNS cancer lines, suggesting potential as an anticancer agent (Zyabrev et al., 2022).
Antiviral and Antiapoptotic Effects
- Derivatives of this compound have shown promising results in the treatment of viral infections like Japanese encephalitis. A novel derivative demonstrated significant antiviral and antiapoptotic effects in vitro and increased survival rates in infected mice (Ghosh et al., 2008).
Enzyme Inhibition Activity
- Several studies have focused on the enzyme inhibition properties of this compound derivatives. For instance, synthesized compounds were found to be active against enzymes like acetylcholinesterase, which is significant in the context of diseases like Alzheimer's (Rehman et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, compounds with similar structures have been found to inhibit oxidative phosphorylation .
Biochemical Pathways
For example, a compound structurally similar to N-(3-chlorophenyl)-2-sulfanylacetamide, known as chlorpropham, has been found to be metabolized by Bacillus licheniformis NKC-1 . The organism degraded chlorpropham through its initial hydrolysis to yield 3-chloroaniline (3-CA) as a major metabolic product. An inducible 3-CA dioxygenase catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol .
Pharmacokinetics
A study on a similar compound, 2- [1′-phenyl-3′- (3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4 (3h)-quinazolinone, investigated its in vivo metabolism in rats .
Result of Action
Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the biodegradation of chlorpropham, a compound with a similar structure, was found to be influenced by the presence of a specific bacterial strain, Bacillus licheniformis NKC-1 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-sulfanylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWPXOOPPHUNGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354772 | |
Record name | N-(3-chlorophenyl)-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35331-31-8 | |
Record name | N-(3-Chlorophenyl)-2-mercaptoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35331-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-chlorophenyl)-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.